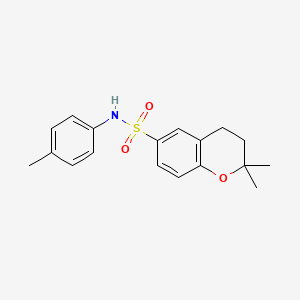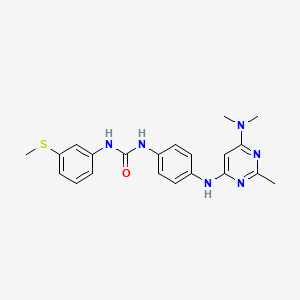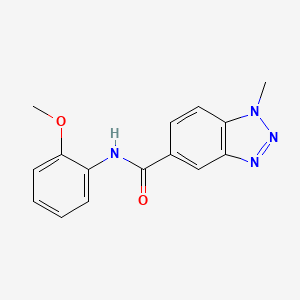
2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, chlorobenzyl group, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzylamine with 5-methyl-1,3-thiazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as substituted thiazole derivatives.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)acetamide
- 2-chloro-N-(2-chlorobenzyl)-N-(4-isobutoxyphenyl)benzenesulfonamide
- 2-chloro-N-(2-chlorobenzyl)aniline
Uniqueness
2-chloro-N-(2-chlorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific structural features, such as the thiazole ring and carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H10Cl2N2OS |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-10(16-12(14)18-7)11(17)15-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,17) |
InChI Key |
FQCSJKHUBFMHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanamide](/img/structure/B11031101.png)

![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031104.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11031108.png)



![N-(1-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11031130.png)
![3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031131.png)
![methyl 5-benzyl-2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11031133.png)
